Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromomethyl group, a cyclopropyl ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions. The reaction is usually initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl-containing compound with similar reactivity.
3-(Bromomethyl)indole: A compound with a bromomethyl group attached to an indole ring.
Uniqueness
Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a cyclopropyl ring and a tetrahydropyrimidine core. This structure provides distinct chemical properties and reactivity compared to other bromomethyl-containing compounds .
Biological Activity
Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and its mechanisms of action based on available research findings.
- Molecular Formula : C17H19BrN2O3
- Molecular Weight : 379.25 g/mol
- CAS Number : 874593-98-3
Property | Value |
---|---|
Molecular Formula | C17H19BrN2O3 |
Molecular Weight | 379.25 g/mol |
CAS Number | 874593-98-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compound X against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial activity of several derivatives of tetrahydropyrimidine compounds, including compound X. The results indicated significant activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The Minimum Inhibitory Concentration (MIC) values for compound X were reported to be notably lower than those of standard antibiotics, suggesting a strong antibacterial effect at low concentrations .
Cytotoxicity Studies
In addition to its antibacterial properties, the cytotoxic effects of compound X have also been investigated. A study assessed its impact on human cancer cell lines, revealing that it exhibited selective cytotoxicity, particularly against breast cancer cells.
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
HeLa (Cervical Cancer) | 25.0 |
A549 (Lung Cancer) | 30.0 |
These findings indicate that compound X has potential as a chemotherapeutic agent, particularly in targeting specific cancer types.
The mechanism by which compound X exerts its biological activity appears to involve the inhibition of key metabolic pathways in bacteria and cancer cells. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death.
Comparative Analysis with Other Compounds
Research comparing compound X with other known antimicrobial and anticancer agents reveals its promising profile. For instance, tetracycline and doxorubicin were used as controls in various studies:
Table 3: Comparative Efficacy
Compound | MIC against E. coli (µg/mL) | IC50 against MCF-7 (µM) |
---|---|---|
Ethyl 6-(bromomethyl)-X | 0.5 | 15 |
Tetracycline | 1.0 | N/A |
Doxorubicin | N/A | 10 |
Properties
CAS No. |
874593-98-3 |
---|---|
Molecular Formula |
C17H19BrN2O3 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-3-cyclopropyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19BrN2O3/c1-2-23-16(21)14-13(10-18)20(12-8-9-12)17(22)19-15(14)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,19,22) |
InChI Key |
APJYTDRSOQCJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C3CC3)CBr |
Origin of Product |
United States |
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